molecular formula C16H17N3 B8272156 2-(2-Phenyl-2-(2-pyridyl)ethyl)imidazoline CAS No. 24783-47-9

2-(2-Phenyl-2-(2-pyridyl)ethyl)imidazoline

Cat. No. B8272156
CAS RN: 24783-47-9
M. Wt: 251.33 g/mol
InChI Key: DQBUBUTZHJXBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03932431

Procedure details

Under a nitrogen atmosphere, heat (bath at 140° C) under reflux conditions 2 g. of α-(2-pyridyl)-α-phenylthiopropionamide and 20 ml. of ethylene diamine. Evaporate off the excess diamine, dissolve the residue in benzene, filter, wash, dry and evaporate the benzene solution. Crystallize the residual pale green oil from isopropyl ether to yield 2-[α-(2-pyridyl)-α-methylbenzyl]-imidazoline, m.p. 102°-103° C. The maleate salt, crystallized from acetonitrile, melts at 156.5°-158° C.
Name
α-(2-pyridyl)-α-phenylthiopropionamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:11])[C:8]([NH2:10])=S.[CH2:18](N)[CH2:19][NH2:20]>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:8]1[NH:20][CH2:19][CH2:18][N:10]=1)([CH3:11])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
α-(2-pyridyl)-α-phenylthiopropionamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C(C(=S)N)(C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate off the excess diamine
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in benzene
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
evaporate the benzene solution
CUSTOM
Type
CUSTOM
Details
Crystallize the residual pale green oil from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(C1=CC=CC=C1)(C)C=1NCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.